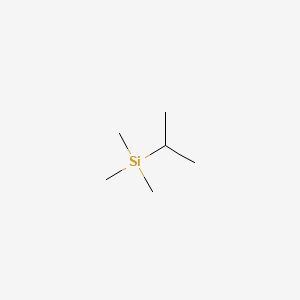

Isopropyltrimethylsilane

Description

Properties

IUPAC Name |

trimethyl(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-6(2)7(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIWAJVQNKHNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187849 | |

| Record name | Isopropyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3429-52-5 | |

| Record name | Isopropyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003429525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Physical and Chemical Properties

Before discussing preparation methods, it is essential to understand the physical and chemical properties of isopropyltrimethylsilane, as these properties influence synthesis approaches and purification techniques.

Preparation Methods

Grignard Reaction Method

The Grignard reaction approach is one of the most common methods for preparing organosilicon compounds including isopropyltrimethylsilane. This method typically involves the reaction of a Grignard reagent with a chlorosilane.

General Reaction Scheme

The synthesis of isopropyltrimethylsilane via Grignard reaction typically follows this general pathway:

- Formation of isopropylmagnesium chloride (Grignard reagent)

- Reaction with chlorotrimethylsilane

The overall reaction can be represented as:

(CH₃)₂CH-Cl + Mg → (CH₃)₂CH-MgCl

(CH₃)₂CH-MgCl + (CH₃)₃Si-Cl → (CH₃)₂CH-Si(CH₃)₃ + MgCl₂

Detailed Procedure

Based on adaptations from similar syntheses, a typical laboratory-scale preparation procedure would involve:

- In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, place magnesium turnings (1.0-1.2 molar equivalents) and anhydrous tetrahydrofuran (THF) or diethyl ether.

- Add a small crystal of iodine as an initiator.

- Slowly add 2-chloropropane (isopropyl chloride) in THF or ether solution while maintaining reflux conditions.

- After complete addition, continue stirring under reflux until all magnesium is consumed, forming isopropylmagnesium chloride.

- Cool the reaction mixture to 0-5°C.

- Slowly add chlorotrimethylsilane (1.0 molar equivalent) dropwise while maintaining the low temperature.

- Allow the mixture to warm to room temperature and stir for an additional 3-6 hours.

- Filter the reaction mixture to remove magnesium salts.

- Purify the crude product by distillation under reduced pressure.

This method typically yields isopropyltrimethylsilane with 60-75% yield.

Direct Reaction of Metal Silicon

An alternative approach involves the direct reaction of metal silicon with alkyl halides in the presence of copper catalysts.

Reaction Conditions

The reaction typically requires:

- Finely divided silicon metal powder

- Isopropyl halide (typically isopropyl chloride or bromide)

- Copper catalyst (often copper(I) chloride or copper(II) oxide)

- Appropriate solvent system

- Elevated temperatures (150-250°C)

Process Description

Based on related silane syntheses:

- Add silicon metal powder, solvent, and copper oxide catalyst to a reactor under nitrogen atmosphere.

- Heat the mixture to 150-250°C with continuous stirring.

- Slowly add isopropyl halide.

- Allow the reaction to proceed for 8-12 hours.

- Cool the reaction mixture and filter.

- Purify the product by distillation.

Yield percentages typically range from 55-65% with this method.

Substitution Reactions

Substitution reactions involving existing silane compounds can also be used to synthesize isopropyltrimethylsilane.

Lewis Acid-Catalyzed Substitution

This method involves the substitution of a halogen on a silane with an isopropyl group using Lewis acid catalysts.

- Mix trimethylchlorosilane with isopropene in an appropriate solvent.

- Add Lewis acid catalyst such as aluminum trichloride.

- Stir the reaction mixture at 25-40°C for 4-6 hours.

- Quench the reaction with a suitable base to neutralize the Lewis acid.

- Extract, wash, and distill the product.

This method tends to provide yields of 50-65%.

Hydrosilylation Method

Hydrosilylation involves the addition of a silicon hydride (Si-H) across a carbon-carbon double bond in the presence of a transition metal catalyst.

Procedure

- In a pressure reactor, combine trimethylsilane and propene in the presence of a platinum catalyst (typically H₂PtCl₆, Speier's catalyst).

- Heat the mixture to 80-100°C under pressure for 6-8 hours.

- Cool the reaction mixture and purify by distillation.

This method can achieve yields of 70-85% under optimized conditions.

Purification Techniques

The crude isopropyltrimethylsilane usually contains various impurities that must be removed to obtain high-purity product for technical applications.

Distillation

Fractional distillation is the most common method for purifying isopropyltrimethylsilane. Based on similar silane compounds, distillation parameters are:

| Parameter | Value | Reference |

|---|---|---|

| Boiling Point (1 atm) | 115-117°C (estimated) | |

| Distillation Temperature (3 kPa) | 68-71°C | |

| Column Type | Glass or metal packed column | |

| Reflux Ratio | 5:1 to 10:1 |

Chemical Purification

For high-purity applications, additional purification steps may be required:

- Treatment with dehydrating agents to remove traces of moisture

- Passing through activated alumina to remove polar impurities

- Storage over molecular sieves to maintain dryness

Industrial Scale Production

For industrial-scale production of isopropyltrimethylsilane, several modifications to laboratory procedures are necessary:

Process Equipment

Industrial production typically employs:

- Jacketed reactors with efficient cooling/heating systems

- High-efficiency distillation columns

- Automated feeding systems for reagents

- Inert gas handling systems

- Heat recovery systems to improve energy efficiency

Analytical Methods for Quality Control

Chromatographic Methods

Gas chromatography (GC) is the primary method for determining the purity of isopropyltrimethylsilane. Typical conditions include:

| Parameter | Value |

|---|---|

| Column | Non-polar (e.g., 5% phenyl-95% methylpolysiloxane) |

| Temperature Program | 40°C (2 min) to 150°C at 10°C/min |

| Carrier Gas | Helium or nitrogen |

| Detection | Flame ionization detector (FID) |

Spectroscopic Analysis

NMR spectroscopy provides definitive structural confirmation:

¹H-NMR shows characteristic signals for:

- Trimethylsilyl protons (singlet, δ ≈ 0.01 ppm)

- Isopropyl methine proton (septet, δ ≈ 1.0 ppm)

- Isopropyl methyl protons (doublet, δ ≈ 0.9 ppm)

¹³C-NMR exhibits signals at approximately:

- Trimethylsilyl carbons (δ ≈ -1.7 ppm)

- Isopropyl methine carbon (δ ≈ 25.1 ppm)

- Isopropyl methyl carbons (δ ≈ 17-20 ppm)

Challenges and Considerations

Reaction Selectivity

One of the main challenges in preparing isopropyltrimethylsilane is controlling reaction selectivity to minimize the formation of byproducts such as disubstituted or polysubstituted silanes.

Moisture Sensitivity

Like many organosilicon compounds, isopropyltrimethylsilane and its precursors are sensitive to moisture. Reactions must be conducted under dry conditions with anhydrous solvents and reagents.

Temperature Control

The exothermic nature of Grignard reactions requires careful temperature control, especially during scale-up, to prevent runaway reactions and ensure product quality.

Chemical Reactions Analysis

Types of Reactions: Isopropyltrimethylsilane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can be used with hydride donors such as lithium aluminum hydride.

Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Isopropyltrimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: It is used in the modification of biomolecules for research purposes.

Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

Industry: It is used in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism of action of isopropyltrimethylsilane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triisopropylsilane (C₉H₂₂Si)

- CAS No.: 6485-79-6

- Molecular Weight : 158.36 g/mol

- Structure : A hydrosilane with three isopropyl groups (-CH(CH₃)₂) attached to silicon.

- Key Properties :

- Liquid state with a pale yellow color and distinct odor.

- High oxidative stability and moisture resistance.

- Applications :

Diisopropylaminotrimethylsilane (C₈H₂₁NSi)

- Structure : Trimethylsilyl group bonded to a diisopropylamine (-N(iPr)₂) moiety.

- Key Properties :

- Acts as a strong silylating agent due to the electron-donating amine group.

- Applications :

3-(Trimethoxysilyl)propyl Methacrylate (C₁₀H₂₀O₅Si)

- CAS No.: 2530-85-0

- Molecular Weight : 248.35 g/mol

- Structure : Combines a methacrylate group (CH₂=C(CH₃)COO-) with a trimethoxysilyl moiety.

- Applications: Critical in polymer chemistry for improving adhesion between organic polymers and inorganic substrates (e.g., glass, metals) .

3-Aminopropyltrimethoxysilane (C₆H₁₇NO₃Si)

- CAS No.: 13822-56-5

- Structure : Trimethoxysilyl group linked to a terminal amine (-NH₂).

- Applications :

Research Findings

- Synthesis Efficiency: Isopropoxytrimethylsilane is synthesized via a solvent-free mechanochemical method with 85% yield, offering advantages in reduced waste and energy consumption compared to traditional methods .

- Stability Comparisons :

- Triisopropylsilane exhibits superior oxidative stability compared to other hydrosilanes, making it suitable for long-term storage and industrial applications .

- Alkoxysilanes like isopropoxytrimethylsilane hydrolyze readily in moist environments, enabling their use as coupling agents in hydrophilic matrices .

- Functional Group Reactivity: The amine group in 3-aminopropyltrimethoxysilane facilitates covalent bonding with epoxy resins, enhancing mechanical properties in composites . Methacrylate-functional silanes undergo radical polymerization, enabling covalent integration into polymer networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.